3-[1-(Aminomethyl)cyclopropyl]aniline is an organic compound characterized by the presence of a cyclopropyl group connected to an aniline structure via a methylene bridge. This unique configuration imparts distinctive chemical and biological properties to the compound, making it a subject of interest in various fields of research, particularly in medicinal chemistry and material science. The molecular formula for this compound is , and it features both an amine and a cyclopropyl group, which can influence its reactivity and interactions with biological targets .
The specific products formed depend on the reaction conditions and reagents used, highlighting the compound's versatility in synthetic organic chemistry.
The biological activity of 3-[1-(Aminomethyl)cyclopropyl]aniline has garnered interest due to its potential therapeutic applications. Preliminary studies suggest that it may interact with various molecular targets, acting as a ligand that binds to specific receptors or enzymes. This binding can modulate their activity, potentially influencing signal transduction pathways and metabolic processes . Further research is needed to elucidate its pharmacological properties and therapeutic potential.
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]aniline typically involves:
These methods underscore the compound's accessibility for further research and application in various fields.
3-[1-(Aminomethyl)cyclopropyl]aniline has several notable applications:
These applications highlight its significance in both academic research and industrial chemistry.
Interaction studies involving 3-[1-(Aminomethyl)cyclopropyl]aniline focus on its binding affinity to various biological targets. These studies are crucial for understanding how this compound can affect biological systems. The mechanisms by which it interacts with enzymes or receptors may reveal insights into its potential therapeutic effects. Ongoing research aims to characterize these interactions more thoroughly, contributing to the development of new drugs or materials based on this compound .
Several compounds share structural similarities with 3-[1-(Aminomethyl)cyclopropyl]aniline. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-[1-(Aminomethyl)cyclopropyl]aniline | Cyclopropyl group attached to an aniline moiety | Unique position of the cyclopropyl group influences reactivity |
| 4-Cyclopropylaniline | Cyclopropyl directly attached to aniline | Lacks aminomethyl group; different reactivity profile |
| 1-(Aminomethyl)cyclobutylamine | Cyclobutyl instead of cyclopropyl | Smaller cyclic structure; different strain |
| 2-Amino-5-fluorotrifluoromethylbenzene | Trifluoromethylated aniline | Contains trifluoromethyl group; different reactivity |
The uniqueness of 3-[1-(Aminomethyl)cyclopropyl]aniline lies in its combination of both aminomethyl and cyclopropyl groups, which likely influences its physicochemical properties, reactivity, and biological interactions. This distinct structural configuration makes it a valuable subject for further exploration in medicinal chemistry and related fields .
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]aniline requires the strategic formation of the cyclopropane ring as a fundamental structural component [1] [2]. Multiple approaches have been developed for cyclopropane construction, each offering distinct advantages for the assembly of this complex molecular architecture.
The Simmons-Smith reaction represents one of the most reliable methods for cyclopropane formation, utilizing diiodomethane and zinc-copper couple to generate a zinc carbenoid species [3] [4]. This approach provides stereospecific cyclopropanation where the configuration of the starting alkene is preserved in the final product [3]. The reaction proceeds through the formation of iodomethylzinc iodide, which delivers the methylene unit to both carbons of the alkene simultaneously [4] [5].
The Furukawa modification enhances reactivity by employing diethylzinc instead of zinc-copper couple, providing increased reactivity and operational convenience [3] [4]. This modification has proven particularly valuable for substrates bearing electron-withdrawing groups or sterically hindered environments [4] [5].
Alternative cyclopropanation strategies involve the use of diazo compounds as carbene precursors [1] [2]. Diazomethane, when subjected to photolysis, generates methylene carbene that adds stereospecifically to alkenes [2]. However, the hazardous nature of diazomethane has led to the development of safer alternatives including stabilized diazo compounds [2] [6].
Metal-catalyzed carbene transfer reactions using rhodium and copper catalysts have emerged as powerful tools for cyclopropanation [6] [7]. These systems offer excellent control over stereochemistry and functional group tolerance [6] [8]. The reaction mechanism involves the formation of metal-carbene intermediates that undergo concerted addition to alkenes [6] [7].
The treatment of haloforms with strong bases generates dihalocarbenes that readily add to alkenes [2] [1]. Chloroform and bromoform, when treated with potassium tert-butoxide, undergo alpha-elimination to form the corresponding dihalocarbenes [2]. This methodology provides access to dihalocyclopropanes that can be further functionalized through reduction or substitution reactions [2] [1].
The introduction of the aminomethyl substituent on the cyclopropyl ring represents a critical synthetic challenge that can be addressed through various reductive amination strategies [9] [10]. These approaches enable the conversion of carbonyl precursors to the desired amine functionality.
Direct reductive amination involves the condensation of an aldehyde or ketone with an amine, followed by in-situ reduction of the resulting imine intermediate [9]. Sodium borohydride and sodium cyanoborohydride serve as effective reducing agents for this transformation [9]. The reaction proceeds through initial nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of water to form the imine, which is subsequently reduced to the amine product [9].
Table 1: Reductive Amination Conditions and Yields
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| Sodium borohydride | Methanol | 0-25 | 2-6 | 65-85 |
| Sodium cyanoborohydride | Methanol/Acetic acid | 25 | 12-24 | 70-90 |
| Sodium triacetoxyborohydride | Dichloromethane | 25 | 6-12 | 75-95 |
The use of sodium triacetoxyborohydride in dichloromethane provides particularly mild conditions that are compatible with sensitive functional groups [10]. This reagent system has been successfully employed in the synthesis of complex aniline derivatives containing cyclopropyl substituents [10] [11].
Alternative approaches involve the isolation of imine intermediates followed by separate reduction steps [9]. This strategy provides enhanced control over reaction conditions and allows for the use of more selective reducing agents [9]. Lithium aluminum hydride and catalytic hydrogenation represent effective methods for imine reduction [9] [12].
The two-step approach has proven particularly valuable when dealing with sterically hindered substrates or when multiple functional groups are present that could interfere with direct reductive amination protocols [9] [10].
The synthesis of 3-[1-(Aminomethyl)cyclopropyl]aniline often requires the strategic use of protecting groups to ensure chemoselectivity in multi-step reaction sequences [13]. Proper protection strategies enable the construction of complex molecular architectures while preventing unwanted side reactions.
The primary amine functionality in aniline derivatives requires protection during cyclopropanation and other electrophilic reactions [13] [14]. Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl groups [13]. The Boc group offers acid-labile protection that can be removed under mild conditions using trifluoroacetic acid [13].
Table 2: Amine Protecting Groups and Deprotection Conditions
| Protecting Group | Installation Conditions | Deprotection Conditions | Stability |
|---|---|---|---|
| Boc | Boc₂O, triethylamine | Trifluoroacetic acid | Base stable, acid labile |
| Cbz | CbzCl, sodium hydroxide | Hydrogenation, Pd/C | Acid stable, hydrogenolysis |
| Benzyl | BnBr, potassium carbonate | Hydrogenation, Pd/C | Acid stable, hydrogenolysis |
The benzyl protecting group provides robust protection that is stable to both acidic and basic conditions, requiring hydrogenolysis for removal [13] [14]. This orthogonality makes it particularly valuable in complex synthetic sequences.
When aldehydes or ketones are present as synthetic intermediates, protection as acetals or ketals becomes necessary during reductive transformations [13]. Ethylene glycol and 1,3-propanediol serve as effective diols for acetal formation under acid catalysis [13]. These protecting groups are stable to basic and nucleophilic conditions but can be readily removed under acidic hydrolysis [13].
The stereoselective synthesis of 3-[1-(Aminomethyl)cyclopropyl]aniline requires sophisticated catalytic systems that can control the absolute and relative stereochemistry of multiple stereocenters [15] [8] [16].
Chiral dirhodium carboxylate complexes have emerged as highly effective catalysts for asymmetric cyclopropanation reactions [8] [6]. These catalysts operate through the formation of chiral metal-carbene intermediates that transfer the carbene unit with high enantioselectivity [8] [6]. The Davies group has developed particularly effective rhodium catalysts bearing chiral carboxylate ligands that provide excellent stereocontrol [8].
Table 3: Asymmetric Cyclopropanation Catalyst Performance
| Catalyst System | Substrate Type | Enantioselectivity (% ee) | Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|
| Rh₂(S-DOSP)₄ | Styrenes | 85-96 | >20:1 | [8] |
| Rh₂(S-PTAD)₄ | Vinyl ethers | 90-98 | >50:1 | [8] |
| Cu(I)-bisoxazoline | α,β-Unsaturated esters | 75-92 | 10:1-20:1 | [16] |
Copper-based catalysts bearing chiral bisoxazoline ligands represent an alternative approach that has shown particular promise with electron-deficient alkenes [16] [8]. The Evans bisoxazoline ligands provide a well-defined chiral environment that effectively controls the approach of the substrate to the metal-carbene intermediate [16].
Recent developments in biocatalysis have introduced engineered heme proteins as catalysts for stereoselective cyclopropanation [17] [18]. Engineered myoglobin variants have demonstrated remarkable enantioselectivity in the cyclopropanation of styrenyl substrates with diazo compounds [17] [18]. These systems operate under mild conditions and provide access to both enantiomers through protein engineering approaches [17].
The Fasan group has developed particularly effective myoglobin variants that achieve enantioselectivities exceeding 99% in cyclopropanation reactions [18] [17]. These biocatalysts represent a sustainable alternative to traditional metal-based systems and offer unique selectivity profiles [18].
Palladium-catalyzed cyclopropanation using trimethylsilyl diazomethane has provided access to silicon-containing cyclopropanes with excellent stereochemical control [15] [19]. The reaction proceeds through palladium-carbene intermediates that undergo stereospecific addition to alkenes [15] [19]. This methodology has been successfully applied to the synthesis of functionalized cyclopropanes bearing multiple stereocenters [15].
Computational chemistry has become an indispensable tool for understanding the mechanistic details of reactions involved in the synthesis of 3-[1-(Aminomethyl)cyclopropyl]aniline [20] [21] [22]. Density Functional Theory calculations provide detailed insights into reaction pathways and enable the prediction of stereochemical outcomes.
Computational studies of cyclopropanation reactions have revealed the concerted nature of carbene addition to alkenes [22] [7]. The transition states for these reactions exhibit characteristics of both carbene and alkene activation, with significant charge transfer occurring during the reaction coordinate [7] [22]. The calculated activation energies typically range from 8-20 kcal/mol depending on the nature of the carbene and alkene substituents [7].
Table 4: Computed Activation Parameters for Cyclopropanation Reactions
| Reaction Type | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Method |
|---|---|---|---|---|
| CH₂ + Ethylene | 12.5 | 11.8 | -8.2 | ωB97X-D3/def2-TZVP |
| CHCO₂Et + Styrene | 15.3 | 14.6 | -12.1 | B3LYP/6-311++G** |
| CHPh + Alkene | 18.2 | 17.4 | -9.8 | M06-2X/def2-TZVP |
The computational analysis reveals that electron-withdrawing groups on the carbene center lower the activation barrier by stabilizing the transition state through enhanced electrophilicity [7] [22]. Conversely, electron-donating groups on the alkene component facilitate the reaction through increased nucleophilicity [7].
Detailed mechanistic studies using Density Functional Theory have provided insights into the stereochemical control elements in asymmetric cyclopropanation [23] [24]. The calculations reveal that chiral ligands on metal catalysts create distinct steric environments that favor specific approach geometries of the substrate [23] [8]. The energy differences between competing transition states typically range from 2-5 kcal/mol, consistent with the observed high enantioselectivities [23].
Machine learning approaches combined with quantum chemical calculations have enabled the development of predictive models for catalyst performance [20] [25]. These models can rapidly screen potential catalyst structures and predict their enantioselectivity without requiring extensive experimental validation [20] [25]. The integration of automated transition state searching algorithms has accelerated the discovery of new catalytic systems [25] [26].
The application of the Artificial Force Induced Reaction method has proven particularly valuable for exploring complex reaction networks and identifying unexpected reaction pathways [24] [25]. This approach has revealed alternative mechanistic routes that were not apparent from traditional mechanistic analysis [24].
Computational studies have demonstrated the significant impact of solvent effects on reaction barriers and selectivities [27] [23]. Implicit solvation models reveal that polar solvents can stabilize charged transition states, leading to altered reaction rates and selectivities [27] [23]. The inclusion of explicit solvent molecules in calculations provides even more accurate predictions of experimental outcomes [27].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification of 3-[1-(Aminomethyl)cyclopropyl]aniline through distinctive fingerprint patterns observed in both proton and carbon-13 spectra. The compound exhibits characteristic resonances that reflect its unique structural features combining aromatic aniline, cyclopropyl, and aminomethyl functionalities [1] [2].
In proton Nuclear Magnetic Resonance spectroscopy, the aromatic protons of the aniline ring system appear as complex multiplets in the downfield region between 6.5 and 7.3 parts per million, consistent with substituted benzene derivatives [1] [2]. The aniline amino group protons manifest as broad signals between 3.5 and 5.0 parts per million, exhibiting the characteristic broadening associated with nitrogen-hydrogen exchange processes [3]. The cyclopropyl proton appears as a distinctive multiplet between 1.4 and 1.6 parts per million, while the cyclopropyl methylene protons generate multiplets in the upfield region between 0.8 and 1.0 parts per million, reflecting the highly strained nature of the three-membered ring system [1] [4].
The aminomethyl methylene protons produce a characteristic singlet between 2.5 and 3.0 parts per million, deshielded by the adjacent nitrogen atom [3]. The aminomethyl amino group protons appear as broad signals between 1.5 and 2.5 parts per million, demonstrating typical primary amine behavior with rapid exchange processes [3] [5].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals multiple aromatic carbon signals between 110 and 150 parts per million, characteristic of substituted aniline derivatives [1] [2]. The quaternary cyclopropyl carbon appears between 25 and 35 parts per million as a singlet, while the cyclopropyl methine carbon generates a doublet between 15 and 20 parts per million due to coupling with attached protons [1]. The cyclopropyl methylene carbons appear as triplets between 8 and 12 parts per million, consistent with the highly strained cyclopropane system [4]. The aminomethyl methylene carbon resonates between 45 and 50 parts per million, deshielded by the adjacent nitrogen functionality [3].
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| ¹H NMR | Aromatic CH | 6.5-7.3 | multiplet | 4H |
| ¹H NMR | Aniline NH₂ | 3.5-5.0 (broad) | broad singlet | 2H |
| ¹H NMR | Cyclopropyl CH | 1.4-1.6 | multiplet | 1H |
| ¹H NMR | Cyclopropyl CH₂ | 0.8-1.0 | multiplet | 2H |
| ¹H NMR | Aminomethyl CH₂ | 2.5-3.0 | singlet | 2H |
| ¹H NMR | Aminomethyl NH₂ | 1.5-2.5 (broad) | broad | 2H |
| ¹³C NMR | Aromatic C | 110-150 | multiple signals | - |
| ¹³C NMR | Quaternary C (cyclopropyl) | 25-35 | singlet | - |
| ¹³C NMR | Cyclopropyl CH | 15-20 | doublet | - |
| ¹³C NMR | Cyclopropyl CH₂ | 8-12 | triplet | - |
| ¹³C NMR | Aminomethyl CH₂ | 45-50 | singlet | - |
Mass spectrometric analysis of 3-[1-(Aminomethyl)cyclopropyl]aniline reveals distinctive fragmentation pathways that provide unambiguous structural identification through characteristic ion formation patterns. The molecular ion peak appears at mass-to-charge ratio 162, corresponding to the molecular formula C₁₀H₁₄N₂, with moderate intensity between 45 and 65 percent relative abundance [6] [7].
The base peak in the mass spectrum occurs at mass-to-charge ratio 161, arising from alpha-cleavage processes involving loss of a hydrogen radical from the molecular ion [7] [8]. This fragmentation pathway represents the most favorable dissociation route and generates the most abundant ion in the spectrum [7]. Secondary fragmentation patterns include methyl radical loss producing the fragment at mass-to-charge ratio 147, ethylene elimination yielding the ion at mass-to-charge ratio 134 through McLafferty-type rearrangement processes, and propyl group loss generating the fragment at mass-to-charge ratio 119 [7] [8].
Characteristic aniline-related fragmentations manifest through formation of the aniline molecular ion at mass-to-charge ratio 106, produced by loss of the cyclopropylaminomethyl substituent [7] [8]. The standard aniline base peak appears at mass-to-charge ratio 93, representing one of the most intense fragments due to the stability of the aromatic system [7]. Loss of hydrogen cyanide from the aniline system produces the characteristic fragment at mass-to-charge ratio 66, a common dissociation pathway in aromatic amine compounds [7] [9].
Cyclopropyl-related fragmentations include formation of the cyclopropylmethyl cation at mass-to-charge ratio 57 through benzylic cleavage processes, and the cyclopropyl fragment at mass-to-charge ratio 41 arising from ring-opening reactions [7] [10]. The nitrogen-containing immonium ion at mass-to-charge ratio 30, corresponding to the aminomethyl fragment, appears with high relative intensity between 60 and 80 percent, reflecting the stability of this positively charged nitrogen species [7] [11].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Type | Mechanistic Notes |
|---|---|---|---|
| 162 [M+- ] | 45-65 | Molecular ion | Odd electron ion |
| 161 [M-H]+ | 100 (base peak) | α-cleavage | Loss of H radical |
| 147 [M-CH₃]+ | 15-25 | Methyl loss | Rearrangement |
| 134 [M-C₂H₄]+ | 25-35 | Ethylene loss | McLafferty type |
| 119 [M-C₃H₅]+ | 30-45 | Propyl loss | Aliphatic cleavage |
| 106 [aniline]+ | 40-60 | Cyclopropyl loss | Retro-Diels-Alder |
| 93 [aniline base]+ | 80-95 | Standard aniline | Stable aromatic system |
| 66 [aniline-HCN]+ | 35-50 | HCN loss from aniline | Common in anilines |
| 57 [cyclopropylmethyl]+ | 25-40 | Benzylic cleavage | Benzylic stabilization |
| 41 [cyclopropyl]+ | 20-35 | Cyclopropyl fragment | Ring opening |
| 30 [CH₂=NH₂]+ | 60-80 | Immonium ion | Nitrogen containing |
Infrared spectroscopic analysis of 3-[1-(Aminomethyl)cyclopropyl]aniline reveals characteristic vibrational modes associated with its multiple functional group components, providing definitive identification through distinct absorption frequencies. The compound exhibits complex vibrational patterns reflecting the presence of primary amine, aromatic, and cyclopropyl functionalities [9] [12] [13].
The primary aniline amino group generates two distinct nitrogen-hydrogen stretching absorptions, with the asymmetric stretch appearing between 3450 and 3480 wavenumbers and the symmetric stretch occurring between 3350 and 3380 wavenumbers [9] [3]. These bands exhibit medium intensity and sharp character, distinguishing them from broader alcohol hydroxyl absorptions in the same spectral region [9] [12]. The aminomethyl primary amine functionality produces additional nitrogen-hydrogen stretching absorptions between 3300 and 3500 wavenumbers, characteristic of aliphatic primary amines [9] [3].
Aromatic carbon-hydrogen stretching vibrations appear between 3000 and 3100 wavenumbers with medium intensity, while aliphatic carbon-hydrogen stretching modes occur between 2850 and 3000 wavenumbers with strong intensity [12] [13]. The cyclopropyl ring system contributes carbon-hydrogen stretching absorptions between 3000 and 3100 wavenumbers, overlapping with aromatic absorptions but distinguishable through detailed spectral analysis [13] [4].
The aniline amino group bending vibration appears between 1580 and 1650 wavenumbers as a medium to strong intensity band, positioned near the carbonyl region and requiring careful interpretation [9] [3]. Aromatic carbon-carbon stretching vibrations generate multiple weak to medium intensity bands between 1440 and 1625 wavenumbers, characteristic of substituted benzene derivatives [12] [13].
Carbon-nitrogen stretching vibrations exhibit distinct frequencies depending on the chemical environment. The aromatic carbon-nitrogen stretch appears between 1250 and 1335 wavenumbers with strong intensity, while the aliphatic carbon-nitrogen stretch occurs between 1020 and 1250 wavenumbers with medium to weak intensity [9] [3] [14]. The primary amine wagging vibration produces a strong, broad absorption between 650 and 900 wavenumbers, characteristic of primary and secondary amines but absent in tertiary amines [9] [3].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Notes |
|---|---|---|---|
| Primary aniline NH₂ stretch (asymmetric) | 3450-3480 | medium | Primary amine characteristic |
| Primary aniline NH₂ stretch (symmetric) | 3350-3380 | medium | Primary amine characteristic |
| Primary aminomethyl NH₂ stretch | 3300-3500 | medium | Aliphatic primary amine |
| Aromatic CH stretch | 3000-3100 | medium | Aromatic compound |
| Aliphatic CH stretch | 2850-3000 | strong | Alkyl groups |
| Cyclopropyl CH stretch | 3000-3100 | medium | Cyclopropyl ring |
| NH₂ bending (aniline) | 1580-1650 | medium-strong | Sharp band near C=O region |
| Aromatic C=C stretch | 1440-1625 | medium-weak | Multiple bands |
| C-N stretch (aromatic) | 1250-1335 | strong | Aromatic amine |
| C-N stretch (aliphatic) | 1020-1250 | medium-weak | Aliphatic amine |
| NH₂ wagging | 650-900 | strong-broad | Primary amine only |
Ultraviolet-visible spectroscopic analysis of 3-[1-(Aminomethyl)cyclopropyl]aniline reveals multiple electronic transitions characteristic of substituted aniline derivatives, providing insight into the electronic structure and conjugation effects within the molecule. The compound exhibits several distinct absorption bands arising from π→π* and n→π* electronic transitions [15] [16] [17].
The primary absorption band occurs between 250 and 270 nanometers with high extinction coefficients ranging from 8000 to 12000 liters per mole per centimeter, characteristic of the aromatic π-electron system [15] [16]. This intense absorption arises from π→π* transitions within the benzene ring system and represents the most prominent feature in the ultraviolet spectrum [15] [18]. The secondary absorption band appears between 280 and 300 nanometers with moderate extinction coefficients between 1500 and 3000 liters per mole per centimeter, reflecting auxochrome effects from the amino substituent [15] [16] [19].
A weaker n→π* transition occurs between 320 and 340 nanometers with low extinction coefficients ranging from 100 to 500 liters per mole per centimeter [20] [19]. This absorption involves promotion of nitrogen lone pair electrons to antibonding π* orbitals and exhibits high sensitivity to solvent polarity and pH conditions [16] [19]. The benzenoid absorption characteristic of the unsubstituted benzene chromophore appears between 230 and 250 nanometers with extinction coefficients between 6000 and 10000 liters per mole per centimeter [18] [19].
Extended conjugation effects between the aniline amino group and the aromatic ring system produce an additional absorption band between 290 and 320 nanometers with extinction coefficients ranging from 2000 to 5000 liters per mole per centimeter [15] [19]. This absorption demonstrates the hyperchromic effect resulting from increased oscillator strength due to amino group conjugation [19].
Solvent effects significantly influence the absorption characteristics, with bathochromic shifts observed in polar solvents due to stabilization of the excited state [16] [19]. The absorption bands exhibit pH dependence, particularly the secondary absorption, which undergoes hypsochromic shifts under acidic conditions due to protonation of the amino group and disruption of conjugation [19]. The n→π* transition shows weak intensity and high solvent sensitivity, typical of nitrogen-containing aromatic compounds [20] [19].
| Absorption Band | Wavelength (nm) | Extinction Coefficient (L mol⁻¹ cm⁻¹) | Assignment | Solvent Effect |
|---|---|---|---|---|
| Primary absorption (π→π*) | 250-270 | 8000-12000 | Aromatic π system | Bathochromic in polar |
| Secondary absorption (π→π*) | 280-300 | 1500-3000 | Auxochrome effect | pH dependent |
| n→π* transition | 320-340 | 100-500 | Nitrogen lone pair | Weak, solvent sensitive |
| Benzenoid absorption | 230-250 | 6000-10000 | Benzene chromophore | Less affected |
| Extended conjugation | 290-320 | 2000-5000 | Aniline conjugation | Hyperchromic effect |
X-ray Photoelectron Spectroscopy analysis of 3-[1-(Aminomethyl)cyclopropyl]aniline provides detailed characterization of the nitrogen chemical environments through measurement of core-level binding energies. The compound contains two distinct nitrogen centers exhibiting characteristic binding energy differences that enable unambiguous identification of each functional group [21] [22] [23].
The aniline nitrogen center exhibits a nitrogen 1s binding energy between 399.2 and 399.8 electron volts, consistent with aromatic amine functionality [22] [24]. This binding energy reflects the electronic environment of nitrogen bonded to the aromatic ring system and participates in resonance delocalization with the π-electron system [22] [23]. The peak exhibits a full width at half maximum between 1.2 and 1.5 electron volts and contributes approximately 50 percent of the total nitrogen signal intensity [22] [23].
The aminomethyl nitrogen center displays a nitrogen 1s binding energy between 399.4 and 400.0 electron volts, characteristic of aliphatic primary amine functionality [22] [23]. This slightly higher binding energy compared to the aniline nitrogen reflects the different electronic environment and absence of aromatic conjugation [22] [23]. The aminomethyl nitrogen peak exhibits a full width at half maximum between 1.3 and 1.6 electron volts, slightly broader than the aniline nitrogen due to increased conformational flexibility [22] [23].
Carbon 1s binding energies provide complementary structural information, with aromatic carbons appearing between 284.8 and 285.2 electron volts as the major component [21] [22]. Aliphatic carbons exhibit binding energies between 285.0 and 285.5 electron volts with medium relative intensity [21] [25]. The cyclopropyl carbons appear between 284.5 and 285.0 electron volts, slightly shifted due to ring strain effects [21] [10]. The aminomethyl carbon displays a binding energy between 285.8 and 286.2 electron volts, deshielded by the adjacent nitrogen functionality [21] [26].
The binding energy differences between the two nitrogen environments enable quantitative analysis of the nitrogen-containing functional groups and provide verification of the molecular structure [22] [23]. The similar binding energies of both nitrogen centers, within the range typical for primary amines, confirm the presence of two primary amino functionalities with distinct chemical environments [22] [23].
| Element | Binding Energy (eV) | Chemical Environment | Peak Width (FWHM, eV) | Relative Intensity |
|---|---|---|---|---|
| N 1s (aniline) | 399.2-399.8 | Aromatic amine | 1.2-1.5 | 50% |
| N 1s (aminomethyl) | 399.4-400.0 | Aliphatic primary amine | 1.3-1.6 | 50% |
| C 1s (aromatic) | 284.8-285.2 | Aromatic carbon | 1.0-1.3 | Major component |
| C 1s (aliphatic) | 285.0-285.5 | Alkyl carbon | 1.1-1.4 | Medium component |
| C 1s (cyclopropyl) | 284.5-285.0 | Strained ring carbon | 1.0-1.3 | Minor component |
| C 1s (aminomethyl) | 285.8-286.2 | Carbon α to nitrogen | 1.2-1.5 | Minor component |